2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Scientific Research Applications
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of effects due to their interaction with various biological targets .
Action Environment
It is known that the synthesis of imidazole derivatives can be run under solvent-free conditions , which might suggest some level of environmental stability.
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . These activities suggest that they may interact with multiple biochemical pathways, including interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may interact with multiple cellular processes. These could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that imidazole derivatives can interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the imidazole ring followed by the introduction of the thiazole moiety. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine. The final step usually involves the coupling of the two heterocyclic rings under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride
- 1-Methyl-1H-imidazol-2-yl methanol
- 3,5-Di(4-imidazol-1-yl)pyridine
Uniqueness
Compared to similar compounds, 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE stands out due to its dual heterocyclic structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS2/c1-13-4-2-11-9(13)16-6-7(14)12-8-10-3-5-15-8/h2-5H,6H2,1H3,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTLOYKEEWAVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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